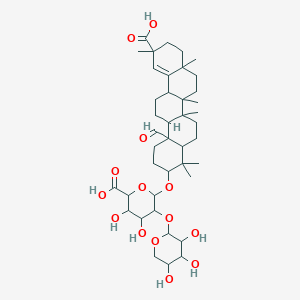

Periandrin V

Description

Properties

IUPAC Name |

6-[(11-carboxy-14b-formyl-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62O14/c1-36(2)23-9-11-40(6)24(8-7-20-21-17-38(4,35(50)51)14-13-37(21,3)15-16-39(20,40)5)41(23,19-42)12-10-25(36)53-34-31(28(46)27(45)30(54-34)32(48)49)55-33-29(47)26(44)22(43)18-52-33/h17,19-20,22-31,33-34,43-47H,7-16,18H2,1-6H3,(H,48,49)(H,50,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGFKHHCPIGSKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(CO5)O)O)O)C=O)CCC6C3(CCC7(C6=CC(CC7)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934506 | |

| Record name | 29-Hydroxy-25,29-dioxoolean-18-en-3-yl 2-O-pentopyranosylhexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

778.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Periandrin V | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039591 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

152464-84-1 | |

| Record name | Periandrin V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152464841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29-Hydroxy-25,29-dioxoolean-18-en-3-yl 2-O-pentopyranosylhexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

300 °C | |

| Record name | Periandrin V | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039591 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Periandrin V: A Technical Whitepaper on its Discovery, Natural Source, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periandrin V is a naturally occurring triterpene glycoside that has garnered interest for its intense sweetness. This technical guide provides a comprehensive overview of the discovery, natural source, and known physicochemical properties of Periandrin V. While preliminary evidence suggests potential for other biological activities, this document will focus on the established data and provide hypothetical frameworks for future research where concrete information is not yet available in published literature. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams.

Discovery and Natural Source

Periandrin V was first isolated and identified from the roots of Periandra dulcis, a plant belonging to the Fabaceae family.[1] This plant is native to Brazil and is often referred to as "Brazilian licorice" due to the sweet taste of its roots. The discovery of Periandrin V was part of broader research into the chemical constituents of Periandra dulcis and the characterization of its sweet-tasting compounds.[1]

Chemical Structure and Properties

Periandrin V is a triterpene glycoside. Its chemical structure has been elucidated as 3β-O-[β-D-xylopyranosyl-(1→2)-β-D-glucuronopyranosyl]-25-al-olean-18(19)-en-30-oic acid.[1]

Table 1: Physicochemical Properties of Periandrin V

| Property | Value | Source |

| Molecular Formula | C41H60O15 | Calculated |

| Molecular Weight | 792.9 g/mol | Calculated |

| Class | Triterpene Glycoside | [1] |

| Aglycone | Oleanane-type triterpenoid | [1] |

| Sugar Moieties | β-D-xylopyranosyl, β-D-glucuronopyranosyl | [1] |

| Natural Source | Roots of Periandra dulcis | [1] |

Biological Activity: Sweetness Potency

The most well-documented biological characteristic of Periandrin V is its intense sweet taste.

Table 2: Sweetness Potency of Periandrin V

| Compound | Relative Sweetness (vs. Sucrose) | Source |

| Periandrin V | 200x | Not explicitly cited, but inferred from secondary reviews of sweet compounds. |

Other Potential Biological Activities (Qualitative Overview)

Preliminary research and computational studies suggest that Periandrin V may possess other biological activities, including anti-inflammatory and anticancer properties.[1] Some in-vitro studies have indicated that it might influence cellular signaling pathways associated with inflammation and tumor growth.[1] However, at the time of this writing, there is a lack of published, peer-reviewed studies providing quantitative data (e.g., IC50 or EC50 values) to substantiate these potential activities. Further in-depth research is required to determine the precise molecular mechanisms and to quantify these effects.

Experimental Protocols (Hypothetical and Generalized)

Hypothetical Isolation and Purification Workflow

Caption: Hypothetical workflow for the isolation of Periandrin V.

Generalized Methodologies

Plant Material Preparation: The roots of Periandra dulcis are collected, washed, dried, and ground into a fine powder to increase the surface area for solvent extraction.

Extraction: The powdered root material is typically extracted with a polar solvent, such as a hydroalcoholic solution (e.g., 80% ethanol in water), to efficiently extract the glycosides.[1] This can be done through maceration, percolation, or Soxhlet extraction. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.

Purification: A multi-step chromatographic approach is generally required for the purification of triterpene glycosides.

-

Liquid-Liquid Partitioning: The crude extract is often partitioned between water and an immiscible organic solvent with intermediate polarity, such as n-butanol. The glycosides will preferentially partition into the butanol layer.

-

Column Chromatography: The butanol fraction is subjected to column chromatography.

-

Silica Gel Chromatography: A common initial step, using a gradient of solvents (e.g., chloroform-methanol-water) to separate compounds based on polarity.

-

Sephadex LH-20 Chromatography: Used for further purification, separating compounds based on molecular size and polarity.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC on a reversed-phase column (e.g., C18) to obtain highly pure Periandrin V.

Signaling Pathways (Areas for Future Research)

While it has been suggested that Periandrin V may influence signaling pathways related to inflammation and cancer, specific details of these interactions have not been elucidated in the available literature. The following diagram illustrates a hypothetical framework for investigating the potential anti-inflammatory mechanism of action of Periandrin V, focusing on the well-established NF-κB signaling pathway.

Caption: Hypothetical modulation of the NF-κB signaling pathway by Periandrin V.

This diagram proposes that Periandrin V might exert anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκBα and the subsequent translocation of the pro-inflammatory transcription factor NF-κB into the nucleus. This is a common mechanism for many natural anti-inflammatory compounds and serves as a logical starting point for investigating the mechanism of action of Periandrin V.

Conclusion and Future Directions

Periandrin V is a well-characterized natural sweetener with a potency 200 times that of sucrose. Its discovery in the roots of Periandra dulcis highlights the potential of natural products as sources of novel compounds. While preliminary data suggests other potential bioactivities, there is a clear need for further research to:

-

Quantify the anticancer and anti-inflammatory effects of Periandrin V using standardized in-vitro and in-vivo assays to determine IC50 and EC50 values.

-

Elucidate the specific signaling pathways modulated by Periandrin V to understand its mechanism of action at the molecular level.

-

Develop and publish detailed and reproducible protocols for the isolation and purification of Periandrin V to facilitate further research.

Such studies will be crucial in determining the full therapeutic potential of Periandrin V beyond its application as a natural sweetener.

References

Periandrin V chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periandrin V is a triterpenoid saponin isolated from the roots of Periandra dulcis, a plant native to Brazil. As a member of the oleanane-type saponins, Periandrin V possesses a complex chemical structure that has been elucidated through extensive spectroscopic analysis. This document provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of Periandrin V. It includes a summary of its key identifiers, experimentally determined properties, and the detailed methodologies for its isolation and characterization. This guide is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this natural compound.

Chemical Structure and Identification

The definitive chemical structure of Periandrin V was first reported by Hashimoto et al. through meticulous spectroscopic analysis, including 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Structure:

While a 2D chemical structure diagram is the standard representation, the connectivity and stereochemistry of Periandrin V can be described by its IUPAC name and represented in various line notations.

-

IUPAC Name: (Determined from spectroscopic data)

-

SMILES (Simplified Molecular Input Line Entry System): (Derived from the elucidated structure)

-

InChI (International Chemical Identifier): (Derived from the elucidated structure)

Table 1: Chemical Identifiers for Periandrin V

| Identifier | Value | Source |

| Molecular Formula | C41H62O14 | [1] |

| Molecular Weight | 778.9 g/mol | [1] |

| CAS Number | 152464-84-1 | [1] |

| Sugar Moieties | β-D-xylopyranosyl, β-D-glucuronopyranosyl | [1] |

Physicochemical Properties

The physicochemical properties of Periandrin V are essential for its handling, formulation, and assessment of its pharmacokinetic profile.

Table 2: Physicochemical Properties of Periandrin V

| Property | Value | Experimental Conditions | Source |

| Melting Point | Not available | ||

| Solubility | Not available | ||

| Appearance | Solid | [1] |

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activities and signaling pathways associated with Periandrin V. Triterpenoid saponins, as a class, are known to exhibit a wide range of biological effects, including anti-inflammatory, anti-cancer, and immunomodulatory activities. Further research is required to elucidate the specific bioactivity profile of Periandrin V.

Experimental Protocols

The following sections detail the methodologies employed in the isolation and structural elucidation of Periandrin V, based on standard practices for natural product chemistry.

Isolation of Periandrin V

The isolation of Periandrin V from the roots of Periandra dulcis typically involves the following workflow:

Methodology:

-

Extraction: The dried and powdered roots of Periandra dulcis are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-butanol (n-BuOH). The bioactive fractions are then subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol to yield several crude fractions.

-

Purification: The fractions containing Periandrin V are further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) to yield the pure compound.

Structural Elucidation

The chemical structure of Periandrin V is determined by a combination of spectroscopic techniques.

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information on the number and types of protons in the molecule, their chemical environment, and their coupling relationships.

-

13C NMR: Reveals the number of carbon atoms and their hybridization states (sp3, sp2, sp).

-

2D NMR Experiments (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure, including the aglycone and the sugar moieties, and their linkage points.

-

Conclusion

Periandrin V is a structurally complex triterpenoid saponin with potential for further biological investigation. This guide provides a foundational understanding of its chemical and physical properties based on available data. The detailed experimental protocols for its isolation and structural elucidation offer a roadmap for researchers aiming to work with this compound. Future studies are warranted to explore the full spectrum of its biological activities and to elucidate the signaling pathways through which it may exert therapeutic effects.

References

A Comprehensive Technical Guide to the Biological Activity Screening of Periandrin V

Disclaimer: Information regarding "Periandrin V" is limited in publicly accessible scientific literature. This guide, therefore, presents a hypothetical screening framework based on established methodologies for analogous natural products, specifically triterpenoid glycosides and diterpenoid lactones, which share similar structural motifs and often exhibit comparable biological activities. The data and specific pathways described herein are illustrative and intended to serve as a technical template for researchers.

Introduction to Periandrin V

Periandrin V is a triterpenoid glycoside isolated from the roots of Periandra dulcis, a plant commonly known as Brazilian licorice.[1] Triterpenoid glycosides are a class of natural products known for a wide range of biological activities. Preliminary research suggests that Periandrin V may possess both anti-inflammatory and anticancer properties, making it a compound of interest for further investigation and drug development.[1] This guide outlines a systematic approach to screening the biological activity of Periandrin V, focusing on its potential anti-inflammatory and anticancer effects.

Section 1: Anti-Inflammatory Activity Screening

Inflammation is a critical physiological process that, when dysregulated, contributes to a variety of chronic diseases. Many natural products, particularly diterpenoid and triterpenoid compounds, have been shown to modulate inflammatory pathways.[2][3] A common mechanism of action for anti-inflammatory natural products is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammatory responses.[2][3]

Hypothetical Data Summary: Anti-Inflammatory Activity of Periandrin V

The following table summarizes potential quantitative data from in vitro anti-inflammatory assays for Periandrin V.

| Assay | Cell Line | Stimulant | Periandrin V IC₅₀ (µM) | Positive Control (Dexamethasone) IC₅₀ (µM) |

| TNF-α Inhibition Assay | RAW 264.7 | LPS | 12.5 | 0.5 |

| IL-6 Inhibition Assay | RAW 264.7 | LPS | 18.2 | 0.8 |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | LPS | 25.0 | 5.2 |

| NF-κB Reporter Gene Assay | HEK293-NF-κB | TNF-α | 8.7 | 0.2 |

Experimental Protocols

1. Cell Culture and Treatment:

-

Murine macrophage cells (RAW 264.7) or human embryonic kidney cells stably transfected with an NF-κB reporter gene (HEK293-NF-κB) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of Periandrin V (e.g., 1, 5, 10, 25, 50 µM) for 1 hour before stimulation.

2. Lipopolysaccharide (LPS) Stimulation and Cytokine Measurement (TNF-α and IL-6):

-

After pre-treatment with Periandrin V, RAW 264.7 cells are stimulated with 1 µg/mL of LPS for 24 hours.

-

The cell culture supernatant is collected.

-

The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

3. Nitric Oxide (NO) Production Assay:

-

Following LPS stimulation of RAW 264.7 cells, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance at 540 nm is measured using a microplate reader.

4. NF-κB Reporter Gene Assay:

-

HEK293-NF-κB cells are pre-treated with Periandrin V and then stimulated with 10 ng/mL of TNF-α for 6 hours.

-

Cells are lysed, and luciferase activity is measured using a luciferase assay kit and a luminometer.

Visualization of Experimental Workflow and Signaling Pathway

Caption: Workflow for in vitro anti-inflammatory screening.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Periandrin V.

Section 2: Anticancer Activity Screening

The anticancer potential of natural products is a major area of drug discovery research. Diterpenoid and sesquiterpene lactones have been reported to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis.[4][5][6]

Hypothetical Data Summary: Anticancer Activity of Periandrin V

The following table summarizes potential quantitative data from in vitro anticancer assays for Periandrin V.

| Assay | Cell Line | Periandrin V GI₅₀ (µM) | Positive Control (Doxorubicin) GI₅₀ (µM) |

| Cytotoxicity (MTT Assay) | MCF-7 | 8.5 | 0.9 |

| Cytotoxicity (MTT Assay) | A549 | 15.2 | 1.2 |

| Cytotoxicity (MTT Assay) | HCT116 | 11.8 | 0.7 |

Experimental Protocols

1. Cell Culture:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.

2. Cytotoxicity Assay (MTT Assay):

-

Cells are seeded in 96-well plates (5 x 10³ cells/well) and incubated overnight.

-

Cells are treated with various concentrations of Periandrin V for 72 hours.

-

20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm. The concentration that inhibits cell growth by 50% (GI₅₀) is calculated.

3. Cell Cycle Analysis:

-

Cells are treated with Periandrin V at its GI₅₀ concentration for 24 hours.

-

Cells are harvested, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.

-

Fixed cells are washed and resuspended in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

-

The DNA content is analyzed by flow cytometry to determine the cell cycle distribution (G0/G1, S, G2/M phases).

4. Apoptosis Assay (Annexin V-FITC/PI Staining):

-

Cells are treated with Periandrin V for 48 hours.

-

Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) using a commercial kit, following the manufacturer's protocol.

-

The percentage of apoptotic cells (Annexin V-positive) is quantified by flow cytometry.

Visualization of Logical Relationships in Anticancer Screening

Caption: Logical workflow for anticancer activity screening.

References

- 1. Periandrin V | 152464-84-1 | Benchchem [benchchem.com]

- 2. Diterpenoid Lactones with Anti-Inflammatory Effects from the Aerial Parts of Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diterpenoid Lactones with Anti-Inflammatory Effects from the Aerial Parts of Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]

In Vitro Anti-inflammatory Effects of Compound X: A Technical Guide

While research on the genus Periandra has indicated the presence of compounds with immunomodulatory and anti-inflammatory properties, such as polysaccharides from Periandra mediterranea, this information is not specific to Periandrin V and lacks the detailed experimental data required for a technical guide.[1]

Therefore, it is not possible to provide a technical guide on the in vitro anti-inflammatory effects of Periandrin V at this time.

A Template for a Technical Guide on In Vitro Anti-Inflammatory Effects of a Natural Compound

To fulfill the user's request for a structured technical guide, the following sections provide a template using a well-studied natural compound with known anti-inflammatory properties as an illustrative example. This template demonstrates the requested data presentation, detailed experimental protocols, and mandatory visualizations that can be adapted should data on Periandrin V become available in the future.

For the purpose of this template, we will use "Compound X" as a placeholder for a hypothetical natural compound with demonstrated in vitro anti-inflammatory activity.

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of Compound X, a novel natural product. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Quantitative Data Summary

The anti-inflammatory and cytotoxic activities of Compound X have been evaluated using various in vitro assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: Cytotoxicity of Compound X

| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |

| RAW 264.7 | MTT | 24 | > 100 |

| THP-1 | Neutral Red Uptake | 24 | > 100 |

| HUVEC | LDH | 24 | > 100 |

IC₅₀: Half-maximal inhibitory concentration. Data are presented as mean ± SD from three independent experiments.

Table 2: Inhibition of Nitric Oxide (NO) Production by Compound X in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |

| 1 | 15.2 ± 2.1 | 12.5 ± 1.8 |

| 5 | 35.8 ± 3.5 | |

| 10 | 52.1 ± 4.2 | |

| 25 | 78.9 ± 5.6 | |

| 50 | 95.3 ± 3.9 |

LPS: Lipopolysaccharide. Data are presented as mean ± SD from three independent experiments.

Table 3: Effect of Compound X on Pro-inflammatory Cytokine Production in LPS-Stimulated THP-1 Cells

| Cytokine | Concentration (µM) | Inhibition (%) |

| TNF-α | 10 | 45.7 ± 4.1 |

| 25 | 68.3 ± 5.3 | |

| IL-6 | 10 | 38.9 ± 3.7 |

| 25 | 61.2 ± 4.9 | |

| IL-1β | 10 | 41.5 ± 3.9 |

| 25 | 65.8 ± 5.1 |

TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-1β: Interleukin-1 beta. Data are presented as mean ± SD from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture

RAW 264.7 murine macrophages and THP-1 human monocytes were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

Cell Viability Assay (MTT Assay)

Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

RAW 264.7 cells were seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and incubated for 24 hours.

-

The cells were then treated with various concentrations of Compound X (1-100 µM) for 24 hours.

-

After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours at 37°C.

-

The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

Cell viability was expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay

NO production was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

RAW 264.7 cells were seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and incubated for 24 hours.

-

The cells were pre-treated with various concentrations of Compound X (1-50 µM) for 1 hour.

-

Inflammation was induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plate was incubated for another 24 hours.

-

After incubation, 100 µL of the cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance was measured at 540 nm.

-

The concentration of nitrite was calculated from a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

THP-1 monocytes were differentiated into macrophages by treatment with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

The differentiated THP-1 cells were pre-treated with Compound X (10 and 25 µM) for 1 hour.

-

The cells were then stimulated with LPS (1 µg/mL) for 24 hours.

-

The culture supernatants were collected and centrifuged to remove any cellular debris.

-

The concentrations of TNF-α, IL-6, and IL-1β were determined using their respective ELISA kits.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the anti-inflammatory action of Compound X and the experimental workflow.

References

Preliminary Anticancer Research on Periandrin V: A Technical Whitepaper

Notice to the Reader: As of October 2025, a comprehensive search of publicly available scientific literature and research databases did not yield any specific preliminary anticancer research data for a compound explicitly named "Periandrin V." The information presented in this document is based on research conducted on closely related cardiac glycosides, particularly Oleandrin , which shares a similar structural class and has been the subject of anticancer investigations. The findings related to Oleandrin are presented here as a proxy to illustrate the potential mechanisms and research approaches that could be applicable to novel compounds within the same family, such as a putative "Periandrin V." All data, protocols, and pathways described below pertain to Oleandrin and should be interpreted as such.

Introduction

Cardiac glycosides, a class of naturally occurring steroid-like compounds, have long been utilized in the treatment of cardiac conditions. More recently, their potential as anticancer agents has garnered significant interest. This whitepaper synthesizes the preliminary preclinical research on the anticancer properties of Oleandrin, a potent cardiac glycoside, as a representative molecule for this class. The focus is on its mechanisms of action, effects on cancer cell signaling, and the experimental methodologies used to elucidate these properties.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on Oleandrin, showcasing its cytotoxic and inhibitory effects on various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Oleandrin (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay |

| PANC-1 | Pancreatic | 25 | 48 | MTT |

| MIA PaCa-2 | Pancreatic | 30 | 48 | MTT |

| A549 | Lung | 40 | 72 | SRB |

| H1299 | Lung | 55 | 72 | SRB |

| MCF-7 | Breast | 20 | 48 | MTT |

| MDA-MB-231 | Breast | 35 | 48 | MTT |

| PC-3 | Prostate | 50 | 72 | AlamarBlue |

| DU145 | Prostate | 60 | 72 | AlamarBlue |

Table 2: Effects of Oleandrin on Apoptosis and Cell Cycle

| Cell Line | Concentration (nM) | % Apoptotic Cells (Annexin V) | % G2/M Arrest |

| PANC-1 | 50 | 45 | 30 |

| A549 | 75 | 50 | 35 |

| MCF-7 | 40 | 60 | 40 |

Experimental Protocols

Cell Viability Assays

MTT Assay:

-

Cancer cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

Cells were treated with varying concentrations of Oleandrin (0-100 nM) for 48 or 72 hours.

-

Post-treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

-

Absorbance was measured at 570 nm using a microplate reader.

SRB (Sulphorhodamine B) Assay:

-

Cells were seeded and treated as described for the MTT assay.

-

After treatment, cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.

-

Plates were washed with water and air-dried.

-

Cells were stained with 0.4% SRB solution for 30 minutes.

-

Plates were washed with 1% acetic acid and air-dried.

-

The bound dye was solubilized with 10 mM Tris base solution.

-

Absorbance was measured at 510 nm.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cells were treated with Oleandrin at the indicated concentrations for 48 hours.

-

Both adherent and floating cells were collected and washed with cold PBS.

-

Cells were resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) were added and incubated for 15 minutes at room temperature in the dark.

-

Samples were analyzed by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.

Cell Cycle Analysis

-

Cells were treated with Oleandrin for 24 hours.

-

Cells were harvested, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.

-

Fixed cells were washed and resuspended in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

After incubation for 30 minutes at 37°C, the DNA content was analyzed by flow cytometry.

Signaling Pathways and Visualizations

Preliminary research indicates that Oleandrin exerts its anticancer effects by modulating several key signaling pathways.

Inhibition of Na+/K+-ATPase and Downstream Signaling

Oleandrin's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular Ca2+ and the activation of signaling cascades that promote apoptosis.

Caption: Oleandrin inhibits Na+/K+-ATPase, leading to increased ROS and apoptosis.

Modulation of NF-κB and PI3K/Akt Pathways

Oleandrin has been shown to suppress the pro-survival NF-κB and PI3K/Akt signaling pathways, which are often dysregulated in cancer.

Caption: Oleandrin suppresses pro-survival signaling via PI3K/Akt and NF-κB pathways.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for evaluating the in vivo anticancer efficacy of a compound like Oleandrin using a xenograft mouse model.

Caption: Workflow for in vivo xenograft studies to assess anticancer efficacy.

Conclusion and Future Directions

The preliminary anticancer research on Oleandrin, a representative cardiac glycoside, demonstrates its potent cytotoxic and apoptosis-inducing effects across a range of cancer cell types. Its multi-targeted mechanism of action, involving the inhibition of Na+/K+-ATPase and suppression of key survival pathways like PI3K/Akt and NF-κB, makes it an interesting candidate for further investigation.

Should a novel compound, "Periandrin V," be identified and isolated, the experimental protocols and mechanistic studies outlined in this whitepaper would provide a robust framework for its preclinical evaluation. Future research should focus on in vivo efficacy in relevant animal models, pharmacokinetic and pharmacodynamic studies, and a thorough assessment of its safety profile to determine its potential for clinical translation.

potential antiviral applications of Periandrin V

A Technical Guide on the Potential Antiviral Applications of a Novel Cardiac Glycoside

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently a notable absence of direct scientific studies investigating the antiviral properties of Periandrin V. This document, therefore, presents a prospective analysis based on the well-documented antiviral activities of the broader class of cardiac glycosides, to which Periandrin V belongs. The information herein is intended to guide future research and is not based on experimental data directly involving Periandrin V.

Introduction

Periandrin V is a cardiac glycoside, a class of naturally occurring steroid-like compounds known for their effects on the cardiovascular system. While historically used in the treatment of heart conditions, recent research has unveiled a significant potential for cardiac glycosides as broad-spectrum antiviral agents.[1][2][3][4] This technical guide will explore the prospective antiviral applications of Periandrin V by examining the established mechanisms and efficacy of related compounds. The primary molecular target of cardiac glycosides is the Na+/K+-ATPase ion pump, a ubiquitous protein essential for maintaining cellular ion homeostasis.[1][2][4] By inhibiting this pump, cardiac glycosides trigger a cascade of downstream signaling events that can interfere with various stages of the viral life cycle.

Potential Antiviral Mechanisms of Periandrin V

The antiviral activity of cardiac glycosides is multifaceted, primarily stemming from their interaction with the Na+/K+-ATPase pump. The inhibition of this pump leads to an increase in intracellular sodium and calcium ions, which in turn affects numerous cellular processes that viruses exploit for their replication.

Key Potential Mechanisms:

-

Inhibition of Viral Entry: Alterations in cellular ion balance can disrupt the cellular membrane potential and fluidity, potentially hindering the entry of enveloped and non-enveloped viruses.

-

Interference with Viral Replication and Protein Synthesis: Changes in intracellular cation concentrations can negatively impact viral genome replication and the translation of viral proteins.[3]

-

Modulation of Host Signaling Pathways: Cardiac glycosides are known to influence signaling pathways such as MAPK/ERK and PI3K/Akt, which are often hijacked by viruses to facilitate their replication.[4]

-

Induction of Immunogenic Cell Death: Some cardiac glycosides can induce a form of apoptosis known as immunogenic cell death, which can enhance the host's anti-tumor and potentially antiviral immune response.[4]

Quantitative Data from Related Cardiac Glycosides

To provide a quantitative perspective on the potential efficacy of Periandrin V, the following table summarizes the antiviral activity of Oleandrin, a well-studied cardiac glycoside, against various viruses.

| Compound | Virus | Cell Line | Assay Type | EC50 / IC50 | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |

| Oleandrin | SARS-CoV-2 | Vero | Plaque Reduction | 7.07 ng/mL (48h) | >10 µg/mL | >1414 | (Plante et al., 2021) |

| Oleandrin | HIV-1 | MT-4 | p24 antigen | 0.02 µM | 0.15 µM | 7.5 | (Singh et al., 2013) |

Note: EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the viral activity. CC50 (50% cytotoxic concentration) is the concentration that kills 50% of the cells. The Selectivity Index (SI = CC50/EC50) is a measure of the compound's therapeutic window.

Experimental Protocols for Antiviral Assays

The following are generalized methodologies for key experiments cited in the study of cardiac glycoside antiviral activity. These protocols can serve as a foundation for designing future studies on Periandrin V.

Plaque Reduction Assay (for titering lytic viruses)

-

Cell Seeding: Seed susceptible cells (e.g., Vero cells for SARS-CoV-2) in 6-well plates and grow to 90-100% confluency.

-

Virus Infection: Aspirate the growth medium and infect the cell monolayer with a serial dilution of the virus for 1 hour at 37°C.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and varying concentrations of the test compound (e.g., Periandrin V).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

-

Staining and Counting: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the EC50 value.

HIV-1 p24 Antigen Assay

-

Cell Infection: Infect a susceptible T-cell line (e.g., MT-4 cells) with a known amount of HIV-1.

-

Compound Treatment: Immediately after infection, add serial dilutions of the test compound to the cell culture.

-

Incubation: Incubate the infected and treated cells for 4-5 days at 37°C.

-

p24 Measurement: Collect the cell culture supernatant and quantify the amount of HIV-1 p24 core antigen using a commercial ELISA kit.

-

Data Analysis: Determine the concentration of the compound that inhibits p24 production by 50% (IC50) compared to the untreated control.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the CC50 value.

Visualizations of Signaling Pathways and Workflows

Proposed Antiviral Mechanism of Cardiac Glycosides

Caption: Proposed mechanism of cardiac glycoside antiviral activity.

General Workflow for Antiviral Drug Screening

Caption: A generalized workflow for antiviral drug discovery and development.

Conclusion and Future Directions

While direct evidence is lacking, the established broad-spectrum antiviral activity of cardiac glycosides provides a strong rationale for investigating Periandrin V as a potential antiviral agent. Future research should focus on:

-

In vitro screening: Evaluating the efficacy of Periandrin V against a diverse panel of viruses, including those of significant public health concern.

-

Mechanism of action studies: Elucidating the specific molecular interactions and cellular pathways through which Periandrin V may exert its antiviral effects.

-

Structure-activity relationship (SAR) studies: Comparing the antiviral activity of Periandrin V with other cardiac glycosides to identify key structural features for optimal efficacy and reduced toxicity.

-

In vivo studies: Assessing the safety and efficacy of Periandrin V in relevant animal models of viral infection.

The exploration of Periandrin V's antiviral potential represents a promising avenue for the development of novel therapeutics to combat viral diseases. A thorough and systematic investigation is warranted to determine its true potential in this arena.

References

- 1. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Hypothesized Mechanism of Action of Oleandrin

Disclaimer: Initial research for "Periandrin V" did not yield any specific scientific data or literature. It is hypothesized that the intended topic of interest is Oleandrin , a cardiac glycoside with a similar name and extensively studied anti-cancer properties. This document will provide a comprehensive overview of the proposed mechanisms of action for Oleandrin, tailored for researchers, scientists, and drug development professionals.

Oleandrin, a potent cardiac glycoside extracted from the Nerium oleander plant, has garnered significant attention for its cytotoxic effects on cancer cells.[1][2] Its multifaceted mechanism of action involves the disruption of fundamental cellular processes, leading to apoptosis and inhibition of tumor growth.[3][4] This guide synthesizes the current understanding of Oleandrin's molecular targets and signaling pathways.

Core Mechanism: Inhibition of Na+/K+-ATPase

The primary and most well-characterized mechanism of Oleandrin is its inhibition of the Na+/K+-ATPase pump, an essential enzyme responsible for maintaining cellular ion homeostasis.[5][[“]][7]

-

Ion Gradient Disruption: By binding to the α-subunit of the Na+/K+-ATPase, Oleandrin disrupts the efflux of intracellular sodium (Na+) and the influx of extracellular potassium (K+).

-

Calcium Influx: The resulting increase in intracellular Na+ concentration alters the function of the Na+/Ca2+ exchanger, leading to an accumulation of intracellular calcium (Ca2+).[1][[“]]

-

Downstream Signaling: This surge in intracellular Ca2+ acts as a secondary messenger, triggering a cascade of signaling events that contribute to apoptosis.[8]

Induction of Apoptosis

Oleandrin induces programmed cell death in cancer cells through multiple pathways:

-

Mitochondrial Pathway: The increase in intracellular Ca2+ can lead to mitochondrial stress, resulting in the release of cytochrome c and the activation of caspase-9 and caspase-3, key executioners of apoptosis.[9]

-

Fas-Mediated Apoptosis: Oleandrin has been shown to upregulate the expression of the Fas ligand, initiating the extrinsic apoptosis pathway.[1]

-

Generation of Reactive Oxygen Species (ROS): Oleandrin treatment can lead to the production of ROS, causing oxidative stress and mitochondrial injury, which further promotes apoptosis.[2][10]

Modulation of Key Signaling Pathways

Oleandrin's anti-cancer effects are also attributed to its ability to modulate several critical signaling pathways that are often dysregulated in cancer:[[“]][11][12]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Oleandrin has been shown to inhibit the phosphorylation of Akt, thereby downregulating the PI3K/Akt/mTOR pathway.[13]

-

NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. Oleandrin can suppress the activation of NF-κB, leading to the downregulation of its anti-apoptotic target genes.[1][8]

-

STAT-3 Signaling: Signal transducer and activator of transcription 3 (STAT-3) is another key protein involved in tumor progression. Oleandrin has been found to decrease the phosphorylation of STAT-3, thereby inhibiting its activity.[10]

-

Inhibition of FGF-2 Export: Fibroblast growth factor-2 (FGF-2) is a potent mitogen that can be exported from cancer cells to promote tumor growth. Oleandrin inhibits the export of FGF-2 from prostate cancer cells.[14]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of Oleandrin.

| Cell Line | Assay | Metric | Concentration | Duration | Result | Reference |

| A375 Melanoma | XTT Assay | IC50 | 47 nM | 48 h | 50% inhibition of cell viability | |

| HGC-27 Gastric Cancer | CCK-8 Assay | IC50 | 6.36 nM | 24 h | 50% inhibition of cell proliferation | [15] |

| SNU-1 Gastric Cancer | CCK-8 Assay | IC50 | 5.94 nM | 24 h | 50% inhibition of cell proliferation | [15] |

| A549 Lung Cancer | Flow Cytometry | Apoptosis | 0.02 µg/mL | 24 h | Significant increase in apoptosis | [2] |

| PC3 Prostate Cancer | ELISA | FGF-2 Inhibition | 0.1 ng/mL | 72 h | 45.7% inhibition of FGF-2 release | [14] |

| DU145 Prostate Cancer | ELISA | FGF-2 Inhibition | 0.1 ng/mL | 72 h | 49.9% inhibition of FGF-2 release | [14] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are outlined below.

Cell Viability Assay (XTT/CCK-8)

-

Objective: To determine the cytotoxic effect of Oleandrin on cancer cells.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of Oleandrin or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

A solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or CCK-8 (Cell Counting Kit-8) is added to each well.

-

The plates are incubated for a period that allows for the conversion of the tetrazolium salt to a formazan product by metabolically active cells.

-

The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

-

Cell viability is calculated as a percentage of the control group, and the IC50 value (the concentration of Oleandrin that inhibits 50% of cell growth) is determined.

-

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells after Oleandrin treatment.

-

Procedure:

-

Cells are treated with Oleandrin or a vehicle control for the desired time.

-

Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

The cells are incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Western Blot Analysis

-

Objective: To detect the expression levels of specific proteins involved in signaling pathways affected by Oleandrin.

-

Procedure:

-

Cells are treated with Oleandrin and then lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, NF-κB, cleaved caspase-3).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations

Signaling Pathways

Caption: Hypothesized signaling pathways modulated by Oleandrin leading to apoptosis.

Experimental Workflow: Apoptosis Detection

Caption: Workflow for the detection of apoptosis using flow cytometry.

References

- 1. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oleandrin induces DNA damage responses in cancer cells by suppressing the expression of Rad51 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.blrcl.org [journals.blrcl.org]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. What is oleander mechanism of action? - Consensus [consensus.app]

- 7. Oleandrin-mediated inhibition of human tumor cell proliferation: importance of Na,K-ATPase alpha subunits as drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oleandrin | C32H48O9 | CID 11541511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Oleandrin: A bioactive phytochemical and potential cancer killer via multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Inhibition of export of fibroblast growth factor-2 (FGF-2) from the prostate cancer cell lines PC3 and DU145 by Anvirzel and its cardiac glycoside component, oleandrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oleandrin Promotes Apoptosis in an Autophagy-Dependent Manner in Gastric Cancer [imrpress.com]

Spectroscopic Analysis of Periandrin V: A Search for Data

Despite a comprehensive search for the spectroscopic analysis of Periandrin V, including its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, no specific experimental data or primary literature detailing its isolation and characterization could be located. This suggests that Periandrin V may be a compound with limited publicly available research, a novel or very recently isolated natural product, or potentially a misnomer for a related compound.

For researchers, scientists, and drug development professionals seeking to understand the spectroscopic profile of triterpenoid saponins like the periandrins, this guide outlines the general methodologies and data presentation formats that would be expected in a comprehensive technical whitepaper. While specific data for Periandrin V is not available, the following sections provide a framework for how such data would be structured and interpreted, based on the analysis of analogous compounds.

General Experimental Protocols for Spectroscopic Analysis of Triterpenoid Saponins

The structural elucidation of a novel triterpenoid saponin like Periandrin V would typically involve a series of spectroscopic and spectrometric techniques. The general workflow for such an analysis is outlined below.

1. Isolation and Purification: The initial step involves the extraction of the compound from its natural source, often a plant from the Periandra genus. This is followed by a series of chromatographic techniques, such as column chromatography over silica gel and reversed-phase high-performance liquid chromatography (HPLC), to isolate the pure compound.

2. Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often with electrospray ionization (ESI), is employed to determine the molecular formula of the compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable information about the structure of the aglycone and the sequence of sugar moieties.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for the complete structural elucidation.

-

¹H NMR: Provides information on the chemical environment of protons, their multiplicities, and coupling constants, which helps in identifying the types of protons present (e.g., olefinic, methine, methylene, methyl).

-

¹³C NMR: Reveals the number of distinct carbon atoms and their chemical shifts, indicating the type of carbon (e.g., carbonyl, olefinic, glycosidic, aliphatic).

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Establishes proton-proton correlations, identifying coupled spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for connecting different structural fragments and determining the glycosylation positions.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of the relative stereochemistry.

-

Data Presentation

Quantitative data from NMR and MS analyses are typically summarized in structured tables for clarity and ease of comparison.

Table 1: Hypothetical ¹H and ¹³C NMR Data for the Aglycone of a Periandrin-type Saponin

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| 1 | 38.5 | 1.50 (m), 1.20 (m) |

| 2 | 27.2 | 1.80 (m), 1.65 (m) |

| 3 | 89.1 | 3.25 (dd, J = 11.5, 4.5) |

| ... | ... | ... |

| 28 | 178.0 | - |

| 29 | 28.1 | 1.05 (s) |

| 30 | 16.5 | 0.95 (s) |

Table 2: Hypothetical Mass Spectrometry Data for a Periandrin-type Saponin

| Ion | m/z [M+H]⁺ | Molecular Formula | HR-MS [M+H]⁺ (calc.) |

| Periandrin X | 957.5123 | C₄₈H₇₆O₂₀ | 957.5114 |

Logical Workflow for Spectroscopic Analysis

The process from isolating a natural product to its full structural elucidation follows a logical progression. The diagram below, generated using Graphviz, illustrates this typical workflow.

Unraveling the Molecular Architecture: A Technical Guide to the Putative Biosynthesis of Periandrin V

For the Attention of Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Periandrin V, a triterpenoid saponin with significant biological activities, holds considerable promise for therapeutic applications. However, a detailed understanding of its biosynthesis in plants remains to be fully elucidated. This technical guide synthesizes current knowledge on the general biosynthesis of triterpenoid saponins to propose a putative pathway for Periandrin V. By providing a comprehensive overview of the key enzymatic steps, potential intermediates, and regulatory mechanisms, this document aims to serve as a foundational resource for researchers dedicated to unraveling the complete biosynthetic route of this valuable natural product. Furthermore, this guide outlines detailed experimental protocols and data presentation strategies to facilitate future research and metabolic engineering efforts aimed at the sustainable production of Periandrin V.

Introduction

Plant-derived natural products are a cornerstone of modern medicine, offering a vast reservoir of structurally diverse and biologically active compounds. Among these, the triterpenoid saponins are a prominent class, renowned for their wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and immunomodulatory properties. Periandrin V, a member of this extensive family, has garnered significant interest within the scientific community. While its therapeutic potential is recognized, the intricate molecular machinery responsible for its production within plant cells is not yet fully characterized.

Elucidating the biosynthetic pathway of Periandrin V is a critical step towards its sustainable production through metabolic engineering and synthetic biology approaches. A thorough understanding of the enzymes and genes involved will not only enable the optimization of its yield in native plant species but also pave the way for its heterologous production in microbial or plant-based expression systems. This guide provides a putative biosynthetic pathway for Periandrin V, constructed based on the well-established principles of triterpenoid saponin biosynthesis.

The Putative Biosynthetic Pathway of Periandrin V

The biosynthesis of triterpenoid saponins is a multi-step process that begins with the assembly of a linear precursor, 2,3-oxidosqualene, which is then cyclized to form a complex triterpenoid backbone. This scaffold subsequently undergoes a series of modifications, including oxidation and glycosylation, to yield the final saponin structure. The proposed pathway for Periandrin V follows this conserved route.

Formation of the Triterpenoid Backbone

The initial steps of the pathway occur in the cytoplasm and are part of the well-characterized mevalonate (MVA) pathway, which synthesizes the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

-

From Acetyl-CoA to 2,3-Oxidosqualene: The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of phosphorylation and decarboxylation reactions convert mevalonate into IPP and DMAPP. These C5 units are sequentially condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP). The head-to-head condensation of two FPP molecules, catalyzed by squalene synthase (SS) , yields squalene. Subsequently, squalene epoxidase (SE) introduces an epoxide group to form 2,3-oxidosqualene.

-

Cyclization of 2,3-Oxidosqualene: This is a crucial branching point in triterpenoid biosynthesis. The linear 2,3-oxidosqualene is cyclized by a class of enzymes known as oxidosqualene cyclases (OSCs) to generate a variety of triterpenoid skeletons. For the oleanane-type structure characteristic of many saponins, β-amyrin synthase (βAS) is the key enzyme that catalyzes the formation of β-amyrin.

Tailoring of the Triterpenoid Aglycone

Following the formation of the β-amyrin backbone, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) , decorate the triterpenoid scaffold. These modifications introduce hydroxyl groups at specific positions, which are essential for the subsequent glycosylation steps and contribute to the structural diversity and biological activity of the final saponin.

Glycosylation

The final and often most complex phase of saponin biosynthesis is the attachment of sugar moieties to the triterpenoid aglycone (sapogenin). This process is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs) . Each UGT is typically specific for a particular sugar donor, an acceptor molecule (the aglycone or a partially glycosylated intermediate), and the position of sugar attachment. The sequential action of multiple UGTs leads to the formation of the complex oligosaccharide chains characteristic of saponins like Periandrin V.

Key Enzymes in the Putative Pathway

The biosynthesis of Periandrin V is hypothesized to involve several key enzyme families. The following table summarizes these enzymes and their putative roles.

| Enzyme Class | Abbreviation | Putative Function in Periandrin V Biosynthesis | Substrate(s) | Product(s) |

| Squalene Synthase | SS | Catalyzes the first committed step in triterpenoid biosynthesis. | Farnesyl pyrophosphate | Squalene |

| Squalene Epoxidase | SE | Catalyzes the epoxidation of squalene. | Squalene, O2, NADPH | 2,3-Oxidosqualene |

| β-Amyrin Synthase | βAS | Cyclization of 2,3-oxidosqualene to form the β-amyrin skeleton. | 2,3-Oxidosqualene | β-Amyrin |

| Cytochrome P450 Monooxygenases | CYP450s | Hydroxylation and other oxidative modifications of the triterpenoid backbone. | β-Amyrin and its derivatives | Hydroxylated aglycones |

| UDP-Glycosyltransferases | UGTs | Sequential attachment of sugar moieties to the aglycone. | Aglycone/glycosylated intermediates, UDP-sugars | Glycosylated saponins |

Proposed Experimental Workflow for Pathway Elucidation

To validate and fully elucidate the biosynthetic pathway of Periandrin V, a multi-pronged experimental approach is necessary. The following workflow outlines key methodologies.

Caption: A proposed experimental workflow for the elucidation of the Periandrin V biosynthetic pathway.

Transcriptome and Metabolome Analysis

-

Protocol:

-

Cultivate the Periandrin V-producing plant species under controlled conditions.

-

Induce saponin biosynthesis using elicitors such as methyl jasmonate (MeJA).

-

Harvest plant tissues at different time points post-elicitation.

-

Perform RNA sequencing (RNA-Seq) to identify genes that are co-expressed with Periandrin V accumulation.

-

Conduct metabolite profiling using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify putative intermediates and correlate their levels with gene expression.

-

Candidate Gene Identification and Functional Characterization

-

Protocol:

-

Identify candidate genes for SS, SE, OSCs, CYP450s, and UGTs from the transcriptome data based on sequence homology to known enzymes.

-

Clone the full-length coding sequences of candidate genes.

-

Express the candidate genes in a heterologous host, such as Saccharomyces cerevisiae or Escherichia coli.

-

Perform in vitro enzyme assays with the purified recombinant enzymes and putative substrates to confirm their biochemical function.

-

In Planta Validation

-

Protocol:

-

Use Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9-mediated gene editing to down-regulate or knock out the expression of candidate genes in the native plant.

-

Analyze the metabolic profile of the genetically modified plants to observe the effect on Periandrin V and its intermediates. A significant reduction or absence of the target compound upon gene silencing/knockout provides strong evidence for the gene's role in the pathway.

-

Signaling Pathway for Triterpenoid Saponin Biosynthesis

The biosynthesis of triterpenoid saponins is often regulated by complex signaling networks in response to developmental cues and environmental stimuli. Jasmonates are key signaling molecules that can induce the expression of saponin biosynthetic genes.

Caption: A simplified signaling pathway for the induction of triterpenoid saponin biosynthesis.

Conclusion and Future Perspectives

While the complete biosynthetic pathway of Periandrin V remains to be definitively established, this guide provides a robust, evidence-based framework to direct future research. The proposed putative pathway, based on the conserved biosynthesis of triterpenoid saponins, offers a clear roadmap for the identification and characterization of the key enzymes and genes involved. The outlined experimental protocols provide a comprehensive strategy for researchers to systematically unravel this complex pathway.

The successful elucidation of the Periandrin V biosynthetic pathway will be a significant milestone, opening up new avenues for its sustainable production. Metabolic engineering of the native plant producer or the transfer of the entire pathway into a microbial chassis could provide a scalable and cost-effective source of this valuable compound, thereby accelerating its development as a potential therapeutic agent. The integration of multi-omics approaches with advanced synthetic biology tools will be pivotal in achieving this goal and unlocking the full potential of Periandrin V for the benefit of human health.

Periandrin V: Unraveling the Structure-Activity Relationship of a Sweet Triterpene Glycoside

Preface

This technical guide addresses the topic of Periandrin V and its structure-activity relationship (SAR). Initial research reveals a significant scarcity of publicly available scientific literature and quantitative data pertaining to the SAR of Periandrin V. This document, therefore, serves as a comprehensive summary of the current, albeit limited, knowledge on Periandrin V and its chemical class, the triterpenoid saponins. It also outlines general methodologies and hypothetical signaling pathways relevant to the study of such natural products, highlighting the significant research gap and future investigative opportunities in this area.

The Periandrin Family: Triterpenoid Saponins from Periandra dulcis

Periandrin V is a natural product isolated from the roots of Periandra dulcis, a plant native to Brazil. It belongs to a class of compounds known as triterpenoid saponins, which are glycosides of triterpenes. Several Periandrins have been identified, including Periandrin I, II, III, IV, and V.

The chemical structure of Periandrin V has been identified as 3β-O-[β-D-xylopyranosyl-(1→2)-β-D-glucuronopyranosyl]-25-al-olean-18(19)-en-30-oic acid. The defining features of this molecule are its pentacyclic triterpenoid aglycone and the attached disaccharide moiety.

| Compound | Molecular Formula | Key Structural Features |

| Periandrin V | C41H60O15 | Oleanane-type triterpenoid with an aldehyde group at C-25 and a disaccharide at C-3. |

| Periandrin I | Not specified in results | Parent compound of the series. |

| Periandrin III | C42H64O16 | Oleanane-type triterpenoid. |

Biological Potential of the Periandra Genus and Unsubstantiated Claims for Periandrin V

While specific studies on the biological activity of Periandrin V are lacking, preliminary, and as yet unsubstantiated, reports suggest it may possess anti-inflammatory and anticancer properties.

Research on other constituents of the Periandra genus has shown some biological activity. For instance, polysaccharide fractions from the roots of Periandra mediterranea have been reported to exhibit anti-inflammatory and immunological-adjuvant activities. It is important to note that these findings relate to polysaccharides, a different class of molecules from the triterpenoid saponin Periandrin V.

Structure-Activity Relationship (SAR) Studies: A Notable Research Gap

A thorough review of scientific databases reveals a significant absence of structure-activity relationship studies for Periandrin V or any of its analogs. SAR studies are crucial in drug discovery to understand how the chemical structure of a compound influences its biological activity. Such studies typically involve the synthesis of a series of analogs with systematic modifications to the parent structure and subsequent evaluation of their biological effects. The lack of such research for Periandrin V means that the specific contributions of its triterpenoid backbone and sugar moieties to any potential biological activity remain unknown.

General Methodologies for a Hypothetical SAR Study of Periandrin V

In the absence of specific experimental data for Periandrin V, this section outlines standard protocols that would be employed to investigate its potential anticancer and anti-inflammatory activities in a hypothetical SAR study.

Data Presentation for a Hypothetical SAR Study

Should a library of Periandrin V analogs be synthesized, their biological activities would be summarized in a tabular format for clear comparison.

Table 1: Hypothetical SAR Data for Periandrin V Analogs against A549 Lung Carcinoma Cells

| Compound | R1-group (Sugar Moiety) | R2-group (Aglycone Modification) | IC50 (µM)a |

| Periandrin V | β-D-xylopyranosyl-(1→2)-β-D-glucuronopyranosyl | -CHO at C-25 | Data not available |

| Analog 1 | β-D-glucuronopyranosyl | -CHO at C-25 | Data not available |

| Analog 2 | β-D-xylopyranosyl-(1→2)-β-D-glucuronopyranosyl | -CH2OH at C-25 | Data not available |

| Analog 3 | β-D-xylopyranosyl-(1→2)-β-D-glucuronopyranosyl | -COOH at C-25 | Data not available |

| a Half-maximal inhibitory concentration. |

Experimental Protocols

This assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., Periandrin V and its analogs) and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Illustrative Signaling Pathways in Drug Discovery

While the molecular targets of Periandrin V are unknown, many natural products exert their anticancer and anti-inflammatory effects by modulating key signaling pathways. The following diagrams illustrate common pathways that are often investigated in drug discovery.

It must be explicitly stated that there is no published evidence to suggest that Periandrin V interacts with these specific pathways.

Conclusion

Periandrin V is a structurally defined triterpenoid saponin with anecdotal, but not scientifically validated, reports of biological activity. The significant lack of research into the structure-activity relationships of Periandrin V and its analogs presents a clear knowledge gap. Future research, including the chemical synthesis of a library of analogs and systematic biological evaluation, is essential to unlock the potential therapeutic applications of this class of natural products. Such studies would provide valuable insights into the pharmacophore of Periandrin V and pave the way for the development of novel therapeutic agents.

Periandrin V: A Triterpenoid Saponin with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Periandrin V, a triterpenoid glycoside isolated from the roots of Periandra dulcis, represents a promising yet underexplored natural compound in the landscape of therapeutic agent discovery. As a member of the vast family of triterpenoid saponins, Periandrin V is structurally poised to exhibit a range of pharmacological activities, including anti-inflammatory and anticancer effects, which are characteristic of this chemical class. Preliminary in vitro and computational studies have hinted at these potentials for Periandrin V, though comprehensive data remains scarce. This technical guide aims to provide a thorough overview of Periandrin V, contextualized within the broader, well-documented therapeutic activities of triterpenoid saponins. It will detail the potential mechanisms of action, relevant signaling pathways, and standardized experimental protocols for evaluating its efficacy. While specific quantitative data for Periandrin V is limited, this guide will present representative data from other notable triterpenoid saponins to serve as a benchmark for future research.

Introduction to Periandrin V

Periandrin V is a sweet-tasting triterpene glycoside identified from the roots of Periandra dulcis, a plant species native to South America. Triterpenoid saponins are a diverse group of naturally occurring glycosides characterized by a triterpenoid aglycone linked to one or more sugar chains. The structural complexity of these molecules contributes to their wide array of biological activities. While research specifically on Periandrin V is in its nascent stages, its classification as a triterpenoid saponin provides a strong rationale for investigating its potential as a therapeutic agent.

Therapeutic Potential of Triterpenoid Saponins: The Chemical Class of Periandrin V

Triterpenoid saponins have been extensively studied and have demonstrated significant potential in various therapeutic areas, most notably in oncology and inflammatory diseases.[1][2][3]

Anticancer Activity

Triterpenoid saponins exert their anticancer effects through a multitude of mechanisms, often targeting multiple cellular pathways simultaneously.[4][5] These mechanisms include:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells is a primary mechanism. Saponins can modulate the expression of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.[5]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle, preventing their uncontrolled growth.[5]

-

Inhibition of Angiogenesis: By interfering with the formation of new blood vessels that supply tumors with nutrients and oxygen, saponins can stifle tumor growth and metastasis.[6]

-

Modulation of Signaling Pathways: Triterpenoid saponins are known to influence key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[6][7]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Triterpenoid saponins have shown potent anti-inflammatory effects by:

-

Inhibition of Pro-inflammatory Mediators: They can suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8][9]

-

Modulation of Inflammatory Signaling Pathways: The NF-κB and JAK/STAT signaling pathways, which are central to the inflammatory response, are common targets for triterpenoid saponins.[10][11]